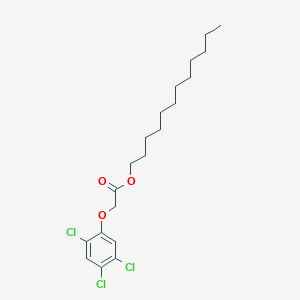
Dodecyl (2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl (2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of chlorophenoxyacetic acid esters. This compound is characterized by the presence of a dodecyl group attached to the oxygen atom of the 2,4,5-trichlorophenoxyacetic acid moiety. It is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: Carboxylic acids or aldehydes derived from the dodecyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorophenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins, a class of plant hormones.
Medicine: Explored for its potential use in drug delivery systems and as a model compound for studying the pharmacokinetics of ester-based drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to act as a defoliant and growth regulator.
Mécanisme D'action
The mechanism of action of dodecyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes involved in cell elongation and division. This leads to abnormal growth patterns and ultimately the defoliation of the plant.
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenoxyacetic acid: The parent compound, which is also used as a herbicide and defoliant.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.
Dodecyl (2,4-dichlorophenoxy)acetate: A structurally similar compound with two chlorine atoms on the aromatic ring.
Uniqueness: Dodecyl (2,4,5-trichlorophenoxy)acetate is unique due to the presence of three chlorine atoms on the aromatic ring, which enhances its herbicidal activity and persistence in the environment. The dodecyl group also contributes to its lipophilicity, making it more effective in penetrating plant tissues.
Propriétés
Numéro CAS |
60423-89-4 |
|---|---|
Formule moléculaire |
C20H29Cl3O3 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
dodecyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C20H29Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-20(24)15-26-19-14-17(22)16(21)13-18(19)23/h13-14H,2-12,15H2,1H3 |
Clé InChI |
OMLAMZCYZGRKTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


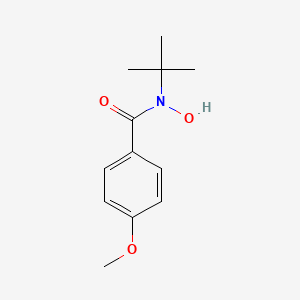
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
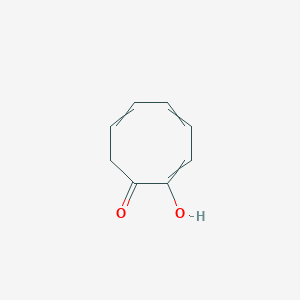




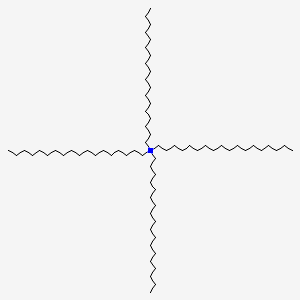
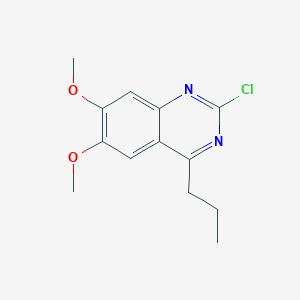
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
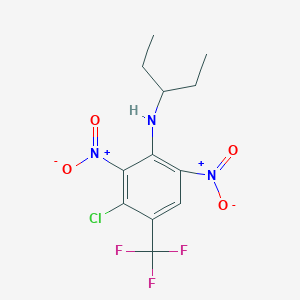

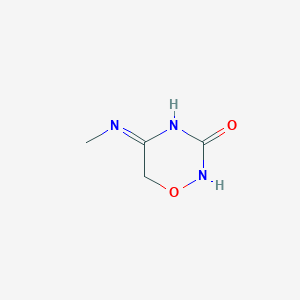
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
